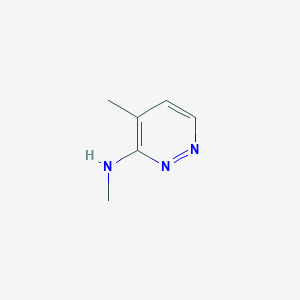![molecular formula C10H9NO2 B13112541 4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-51-8](/img/structure/B13112541.png)
4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indolinone core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One common method employs tosylhydrazone salts as a safer alternative to diazo compounds, achieving high yields under metal-free conditions . The reaction conditions often include the use of a base such as sodium hydride in an inert atmosphere to facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indolinone core can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure imposes conformational rigidity, which can enhance binding affinity and selectivity for specific targets. This rigidity also contributes to the compound’s metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,9’-xanthene]trione: Another spirocyclic compound with a different core structure.
Spiropyrans: Compounds that exhibit photochromic properties and can switch between different isomeric forms under light exposure.
Uniqueness
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific combination of a cyclopropane ring and an indolinone core. This combination imparts distinct chemical and biological properties, such as enhanced rigidity and stability, which are not commonly found in other spirocyclic compounds.
Propriétés
Numéro CAS |
424792-51-8 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-hydroxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H9NO2/c12-7-3-1-2-6-8(7)10(4-5-10)9(13)11-6/h1-3,12H,4-5H2,(H,11,13) |
Clé InChI |
SKVZYUIDTIEVAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C=CC=C3O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)




![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)







